5-Nitrobenzo[d]isothiazole
Overview
Description
5-Nitrobenzo[d]isothiazole is a chemical compound with the molecular formula C7H4N2O2S . It has a molecular weight of 180.19 .
Molecular Structure Analysis
The linear structure formula of this compound is C7H4N2O2S . It contains a total of 16 atoms; 4 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
Isothiazoles, including this compound, have been used as valuable D,E-unsaturated imine equivalents that can be revealed under mild reductive cleavage conditions . They have been used in complex natural product synthesis . The reactivity of isothiazoles has been explored through both cross-coupling and direct C–H activation chemistry .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at temperatures between 2-8°C . It has a molecular weight of 180.19 .Scientific Research Applications
Tissue Sulfhydryl Groups
5,5′-Dithiobis(2-nitrobenzoic acid), a derivative of 5-Nitrobenzo[d]isothiazole, has been synthesized and used for the determination of sulfhydryl groups in biological materials. This compound is water-soluble at pH 8 and has shown utility in biological applications, particularly in studying reactions with blood components (Ellman, 1959).
Analytical Investigations on Cephalosporins
Ellman's reagent, derived from this compound, has been applied in the quantification of cephalosporins in aqueous solutions. This method, involving reaction with free thiol groups, is simple and precise, making it valuable for determining cephalosporins in pharmaceutical formulations (Sengün & Fedai, 1986).
Anti-inflammatory and Analgesic Agents
5-Nitrobenzo[b]thiophene, a closely related compound, has been synthesized and evaluated for its potential as an anti-inflammatory and analgesic agent. The study indicated significant potency of certain derivatives in this class as anti-inflammatory and anti-nociceptive agents (Fakhr et al., 2009).
Antitubercular and Antimicrobial Agents
N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole, synthesized from a starting material related to this compound, has been explored for antibacterial, antifungal, and antitubercular activities. This research highlights the potential of these compounds in combating various microbial infections (Samadhiya et al., 2014).
Nitrosation of Thiol Groups in Proteins
5-Nitrosothio-2-nitrobenzoate, derived from 5,5'-dithiobis(2-nitrobenzoic acid), a compound related to this compound, has been used for the nitrosation of thiol groups in proteins. Its ability to react rapidly with thiols and ease of spectrophotometric detection makes it a useful reagent in biochemical research (Studebaker et al., 1996).
Alternative Thiol-Quantification in Enzyme Assays
2,4-Dinitrobenzenesulfonyl fluoresceins, an alternative to Ellman's reagent (derived from this compound), have been used for thiol quantification in enzyme assays. These fluorescent probes are practical for high-throughput screening of enzyme inhibitors (Maeda et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
5-nitro-1,2-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-1-2-7-5(3-6)4-8-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYJMVMBVRSCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209593 | |
Record name | 1,2-Benzisothiazole, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60768-66-3 | |
Record name | 5-Nitro-1,2-benzisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60768-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisothiazole, 5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060768663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazole, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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